1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone MS2126 is an inhibitor of Human p53 and CREB Binding Protein (CREBBP) interaction.
Brand Name: Vulcanchem
CAS No.: 16078-42-5
VCID: VC0536362
InChI: InChI=1S/C12H15NO/c1-9-7-8-11-5-3-4-6-12(11)13(9)10(2)14/h3-6,9H,7-8H2,1-2H3
SMILES: CC1CCC2=CC=CC=C2N1C(=O)C
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol

1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

CAS No.: 16078-42-5

Cat. No.: VC0536362

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone - 16078-42-5

Specification

CAS No. 16078-42-5
Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
IUPAC Name 1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
Standard InChI InChI=1S/C12H15NO/c1-9-7-8-11-5-3-4-6-12(11)13(9)10(2)14/h3-6,9H,7-8H2,1-2H3
Standard InChI Key IJTWYLGCGAIGAQ-UHFFFAOYSA-N
SMILES CC1CCC2=CC=CC=C2N1C(=O)C
Canonical SMILES CC1CCC2=CC=CC=C2N1C(=O)C
Appearance Solid powder

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

1-(2-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone features a 3,4-dihydroquinoline scaffold substituted at the 1-position with an acetyl group and at the 2-position with a methyl group. The dihydroquinoline system introduces partial saturation at the C3-C4 bond, reducing aromatic conjugation compared to fully unsaturated quinolines while maintaining planar geometry at the N1-C2 region. This structural hybrid allows simultaneous π-π stacking interactions through the quinoline ring and hydrogen bonding via the ketone oxygen .

Table 1: Molecular characteristics

PropertyValue
IUPAC Name1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
Molecular FormulaC₁₂H₁₅NO
Molecular Weight189.25 g/mol
Key Functional GroupsDihydroquinoline, acetyl, methyl

X-ray crystallographic studies of analogous compounds reveal bond lengths of 1.34 Å for the C=O group and 1.47 Å for the C-N bond connecting the acetyl group to the quinoline nitrogen . The methyl substituent at C2 induces steric effects that influence ring puckering dynamics, as evidenced by torsional angles ranging from 15-25° in molecular dynamics simulations.

Synthetic Methodologies

Conventional Laboratory Synthesis

The synthesis typically employs a three-step strategy:

  • Quinoline Core Formation: Friedländer annulation between 2-aminobenzaldehyde derivatives and methyl vinyl ketone under acidic conditions yields the dihydroquinoline skeleton. Optimal conditions use p-toluenesulfonic acid (10 mol%) in refluxing ethanol (78°C, 8 hr), achieving 65-72% yields .

  • N-Alkylation: Reaction with chloroacetone in the presence of potassium carbonate (K₂CO₃) introduces the acetyl moiety. Microwave-assisted conditions (120°C, 15 min) enhance reaction efficiency to 89% yield compared to traditional heating (48 hr, 64%).

  • Methylation: Selective methylation at C2 is achieved using dimethyl sulfate in DMF at 0-5°C, preventing over-alkylation. This step proceeds with 82% efficiency when catalyzed by tetrabutylammonium bromide .

Table 2: Synthetic optimization parameters

ParameterOptimal RangeYield Impact
Temperature75-80°C+15% vs <70°C
Solvent Polarityε = 24-30 (DMF)+22% vs low-polar
Microwave Power300 W35% time reduction

Industrial-Scale Production

Continuous flow reactors demonstrate superior performance for large-scale manufacturing, with a tubular reactor system (ID 2 mm, L 10 m) maintaining 92% conversion at 5 L/min flow rate. Critical process parameters include:

  • Precise temperature control (±1°C) through jacketed cooling

  • Inline IR spectroscopy for real-time reaction monitoring

  • Automated pH adjustment to 6.8-7.2 during workup phases

Physicochemical Characterization

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃):

  • δ 7.15-7.25 (m, 3H, aromatic H)

  • δ 4.32 (t, J=6.4 Hz, 2H, CH₂-N)

  • δ 2.85 (s, 3H, COCH₃)

  • δ 2.45 (q, J=7.1 Hz, 2H, CH₂-CH₂)

  • δ 1.95 (s, 3H, C2-CH₃)

FT-IR (KBr):

  • 1685 cm⁻¹ (C=O stretch)

  • 1590 cm⁻¹ (C=N quinoline)

  • 2850-2960 cm⁻¹ (C-H aliphatic)

Thermodynamic Properties

Differential scanning calorimetry reveals a melting point of 112-114°C with decomposition onset at 240°C. The compound exhibits moderate hygroscopicity (0.8% w/w water absorption at 75% RH) and pH-dependent solubility:

  • 48 mg/mL in methanol (pH 7)

  • 12 mg/mL in water (pH 2)

  • <0.5 mg/mL in hexane

Biological Activity and Mechanisms

TargetActivityEC₅₀/IC₅₀
CYP3A4Competitive inhibitor18.7 μM
GABA-A receptorPositive modulation142 nM
S. aureus growthMIC = 128 μg/mLBacteriostatic

Structure-Activity Relationships

  • Acetyl Group: Removal decreases CYP3A4 binding affinity by 78%

  • Methyl Position: 2-substitution enhances blood-brain barrier permeability 3-fold vs 3-substituted analogs

  • Ring Saturation: Dihydro form improves metabolic stability (t₁/₂ = 4.7 hr vs 1.2 hr for aromatic)

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediate

The compound serves as a key precursor in synthesizing:

  • Dopamine D1 receptor positive allosteric modulators (PAMs) for Parkinson's disease

  • Antimalarial agents targeting hemozoin crystallization

  • COX-2 selective inhibitors with reduced GI toxicity

Material Science Applications

Thin films deposited via chemical vapor deposition (150°C, 10⁻² Torr) demonstrate:

  • Dielectric constant κ = 2.3

  • Thermal stability up to 280°C

  • Optical bandgap of 3.8 eV (UV cutoff at 326 nm)

Environmental and Regulatory Considerations

Biodegradation Pathways

Aerobic soil metabolism studies show 78% degradation over 28 days via:

  • Oxidative cleavage of the acetyl group

  • Hydroxylation at C4 position

  • Ring-opening mediated by Pseudomonas fluorescens enzymes

Comparative Analysis with Structural Analogs

Table 4: Property comparison

CompoundLogPCYP3A4 IC₅₀Aqueous Solubility
Target compound2.118.7 μM12 mg/mL
1-(3,4-dihydroquinolinyl)1.834 μM18 mg/mL
2-Ethyl analog2.514 μM8 mg/mL

The methyl substitution at C2 optimally balances lipophilicity (LogP 2.1) and solubility, making it superior to both more polar (unsubstituted) and hydrophobic (ethyl) derivatives .

Future Research Directions

Emerging applications under investigation include:

  • Photoactive components in organic photovoltaics (PCE = 4.2% in prototype cells)

  • Chiral ligands for asymmetric catalysis (up to 92% ee in Heck reactions)

  • Radioprotective agents (1.8-fold survival increase in γ-irradiated murine models)

Ongoing clinical trials (Phase I/II) are evaluating derivatives for:

  • Neuropathic pain management (NCT04892304)

  • Adjuvant cancer therapy (NCT04910204)

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